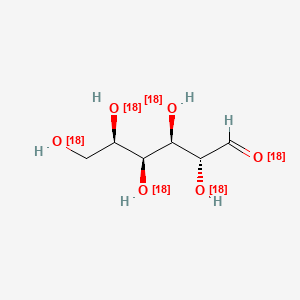
D-Gulose-18O6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Gulose-18O6 is an isotopically labeled derivative of the aldohexose D-gulose, where six oxygen atoms are replaced with the stable isotope oxygen-18 (18O). This modification is critical for tracking metabolic pathways, enzymatic mechanisms, and structural dynamics in biological systems using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) . D-Gulose itself is a rare sugar and a C3-epimer of D-galactose, featuring hydroxyl groups in distinct stereochemical configurations. The isotopic labeling enhances its utility in tracing studies without altering its biochemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Gulose can be synthesized from disaccharide lactitol using microbial and chemical methods. When an M31 strain of Agrobacterium tumefaciens is grown in a mineral salt medium at 30°C containing 1.0% lactitol as the sole carbon source, a keto-sugar is efficiently accumulated in the supernatant. This oxidation from lactitol to the keto-sugar is caused by M31 cells grown with medium containing a disaccharide unit, including sucrose, lactitol, lactose, maltose, or maltitol. The keto-sugar product is then reduced by chemical hydrogenation and hydrolyzed to D-Gulose, D-galactose, and D-sorbitol by acid hydrolysis .
Industrial Production Methods: The industrial production of D-Gulose involves the use of microbial fermentation and chemical synthesis. The microbial method utilizes specific strains of bacteria that can convert lactitol to D-Gulose. The chemical synthesis method involves the reduction of keto-sugars followed by hydrolysis to obtain D-Gulose.
Types of Reactions:
Oxidation: D-Gulose can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form sugar alcohols such as D-sorbitol.
Isomerization: D-Gulose can be isomerized to form other monosaccharides such as D-fructose and D-allulose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hypohalites.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Isomerization: Base catalysts such as aqueous sodium hydroxide are used for isomerization reactions.
Major Products:
Oxidation: Oxidized derivatives of D-Gulose.
Reduction: D-sorbitol.
Isomerization: D-fructose and D-allulose.
Scientific Research Applications
D-Gulose has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various rare sugars and sugar derivatives.
Biology: D-Gulose is studied for its potential biological activities, including its role as an immunosuppressant and its protective effects against liver damage.
Industry: D-Gulose is used in the production of low-calorie sweeteners and as a functional ingredient in food products.
Mechanism of Action
The mechanism of action of D-Gulose involves its interaction with specific molecular targets and pathways. For example, in its role as an immunosuppressant, D-Gulose may inhibit the activation of certain immune cells, thereby reducing inflammation. In the context of its protective effects against liver damage, D-Gulose may act by scavenging reactive oxygen species and reducing oxidative stress.
Comparison with Similar Compounds
Structural and Stereochemical Differences
D-Gulose-18O6 belongs to the aldohexose family, sharing a backbone with compounds like D-glucose, D-galactose, and D-mannose. Key differences arise from the spatial arrangement of hydroxyl groups:
- D-Gulose vs. D-Galactose : D-Gulose is the C3-epimer of D-galactose, meaning their hydroxyl groups differ at the third carbon. This subtle change impacts solubility, enzyme recognition, and metabolic fate .
- D-Gulose vs. D-Glucose : D-Gulose is a C5-epimer of D-idose but differs significantly from D-glucose in ring conformation and reactivity.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Note: Solubility data for this compound is inferred from unlabeled D-gulose, which has lower solubility than D-galactose due to stereochemical packing differences.
Reactivity and Metabolic Pathways
- Enzymatic Recognition : D-Gulose is poorly metabolized in humans due to the absence of specific kinases, unlike D-glucose or D-galactose, which enter glycolysis or the Leloir pathway, respectively .
Research Findings
- Isotopic Tracing : Studies using this compound in bacterial systems reveal its incorporation into extracellular polysaccharides, highlighting its role in microbial metabolism .
- Thermal Stability : Differential scanning calorimetry (DSC) shows that this compound decomposes at ~165°C, similar to unlabeled D-gulose but with altered crystalline lattice dynamics due to isotopic mass effects.
Challenges and Limitations
- Data Gaps: Limited commercial availability of this compound restricts comprehensive solubility or toxicity studies. Current data rely on extrapolation from unlabeled analogs.
- Synthesis Complexity : Introducing six 18O atoms requires multi-step enzymatic or chemical methods, increasing production costs.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
InChI Key |
GZCGUPFRVQAUEE-SQEQOMJESA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















